molecular formula C22H22N2O6S3 B2479262 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 898431-78-2

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No. B2479262
M. Wt: 506.61
InChI Key: KSFMXOSBTPPGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22N2O6S3 and its molecular weight is 506.61. The purity is usually 95%.
BenchChem offers high-quality 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Ester Hydrazones as Precursors

The synthesis of ester (p-tolylsulfonyl)hydrazones and their decomposition in protic solvents to yield mixed acetals demonstrates the chemical reactivity of related compounds in the presence of piperidine. This highlights the utility of such compounds in synthetic organic chemistry, particularly in the generation of specific chemical structures from precursors through photochemical or thermal reactions (Crawford & Raap, 1965).

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate

Another related compound was identified as a tubulin polymerization inhibitor, suggesting its potential application in cancer research. This compound's ability to inhibit microtubule formation and induce cell cycle arrest in cancer cells underscores the significance of such chemicals in the development of new therapeutic agents (Minegishi et al., 2015).

Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines

The reaction of specific pyridones with benzylidenemalononitriles, catalyzed by piperidine, to afford 4H-pyrano[3,2-c]pyridines illustrates the compound's role in facilitating the synthesis of complex heterocyclic structures. This process not only showcases the chemical versatility of piperidine-related compounds but also their importance in creating novel molecules with potential pharmacological properties (Mekheimer et al., 1997).

Antimicrobial Applications

Thiazole-aminopiperidine Hybrid Analogues

Designed by molecular hybridization and synthesized from aryl thioamides, these compounds demonstrated significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This underscores the potential of such chemical entities in addressing microbial resistance and developing new antimicrobial agents (Jeankumar et al., 2013).

Drug Metabolism and Pharmacokinetics

Circulating Drug Metabolite Exposure

The investigation into the metabolization of a specific serotonin receptor partial agonist and its metabolites highlights the broader implications of understanding how chemical compounds are processed in the body. This knowledge is crucial for drug development, allowing for the prediction of metabolite concentrations and their potential effects on efficacy and safety (Obach et al., 2018).

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S3/c1-15-13-31-22(23-15)32-14-17-11-19(25)20(12-29-17)30-21(26)16-5-7-18(8-6-16)33(27,28)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMXOSBTPPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

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